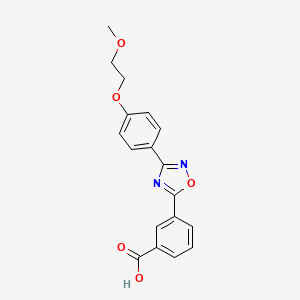

3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

描述

属性

IUPAC Name |

3-[3-[4-(2-methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-9-10-24-15-7-5-12(6-8-15)16-19-17(25-20-16)13-3-2-4-14(11-13)18(21)22/h2-8,11H,9-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZLPZGBHDIIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676478 | |

| Record name | 3-{3-[4-(2-Methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745055-24-7 | |

| Record name | 3-{3-[4-(2-Methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 745055-24-7) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H16N2O5

- Molecular Weight : 340.34 g/mol

The structure features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring and a methoxyethoxy-substituted phenyl group. This structural configuration is believed to contribute significantly to its biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been studied for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring enhances their cytotoxic effects against various cancer cell lines.

Key Findings :

- In vitro studies demonstrated that similar oxadiazole-containing compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin against several cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Activity

Compounds derived from the oxadiazole framework have also been reported for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism of Action :

- The anti-inflammatory activity is often linked to the modulation of pathways involving NF-kB and COX enzymes .

Genotoxicity Studies

A critical aspect of evaluating new pharmaceutical compounds is assessing their genotoxic potential. Studies on related oxadiazole derivatives have shown a lack of mutagenic activity in the Ames test, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : Electron-donating groups (like methoxy) enhance activity, while electron-withdrawing groups can modulate potency.

- Oxadiazole Positioning : The position of the oxadiazole ring relative to other functional groups is crucial for maximizing interaction with biological targets.

Study 1: Antitumor Efficacy

A recent study evaluated a series of oxadiazole derivatives for their antitumor efficacy using xenograft models. The results indicated that compounds similar to this compound exhibited significant tumor growth inhibition compared to controls.

Study 2: Inflammation Model

In an inflammation model using lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

科学研究应用

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains and fungi. The specific compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .

Anticancer Potential

The oxadiazole derivatives are also being explored for their anticancer properties. A study highlighted that modifications of the oxadiazole structure can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the benzoic acid moiety may contribute to this activity by promoting apoptosis in cancer cells .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLEDs. Its ability to act as an electron transport layer has been studied, with results indicating improved efficiency and stability of light emission when incorporated into OLED devices .

Photovoltaic Devices

In photovoltaic applications, the compound has been investigated for its role as a sensitizer in dye-sensitized solar cells (DSSCs). Its absorption spectrum aligns well with solar radiation, enhancing the overall efficiency of energy conversion processes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was assessed against a panel of bacterial and fungal strains. The results indicated that at concentrations above 50 µg/mL, significant inhibition zones were observed around the test samples. This suggests potential for development into an antimicrobial agent for clinical applications .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to evaluate the cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types. These findings support further exploration into its mechanisms of action and potential as a therapeutic agent in oncology .

相似化合物的比较

Research Implications and Gaps

- Pharmacological Profiling : The target compound’s methoxyethoxy group merits evaluation in models of inflammation or bacterial infection, given its structural similarity to bioactive analogues .

- Structure-Activity Relationship (SAR) : Systematic substitution of the oxadiazole ring (e.g., with halogens or sulfonamides) could optimize potency and pharmacokinetics .

- Synthetic Optimization : Improved coupling methods (e.g., microwave-assisted synthesis) may enhance yields for large-scale production .

常见问题

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer : Validate assays using standardized protocols (e.g., IC in triplicate). Cross-reference structural analogs (e.g., triazolothiadiazines with similar substituents) to identify trends. Conflicting data may arise from assay sensitivity (e.g., fluorometric vs. colorimetric readouts) or impurity interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。